

An In-depth Technical Guide on the Thermodynamic Properties of 1-Decanethiol

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Compound of Interest

Compound Name: 1-Decanethiol

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This technical guide provides a comprehensive overview of the core thermodynamic properties of **1-decanethiol**, a compound of interest in various scientific and pharmaceutical applications. The following sections detail quantitative data, experimental methodologies for their determination, and a logical workflow for these experimental processes.

Core Thermodynamic Properties of 1-Decanethiol

The following tables summarize the key thermodynamic and physical properties of **1-decanethiol**.

Table 1: General and Physical Properties of **1-Decanethiol**

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₂ S	[N/A]
Molecular Weight	174.35 g/mol	[N/A]
Appearance	Colorless liquid with a strong odor	[N/A]
Melting Point	-26 °C (-14.8 °F)	[N/A]
Boiling Point	237 °C (458.6 °F) at 101.325 kPa	[N/A]
Density	0.843 g/cm ³ at 20 °C	[N/A]
Solubility in Water	Insoluble	[N/A]

Table 2: Thermodynamic Properties of **1-Decanethiol**

Property	Value	Temperature (K)	Method	Source
Vapor Pressure				
23 hPa (2.3 kPa)	293.15	Not Specified	[N/A]	
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)				
65.48 \pm 0.54 kJ/mol	Standard Conditions	Calorimetry	[N/A]	
64.5 \pm 0.4 kJ/mol	Not Specified	Ebulliometric	[N/A]	
58.6 kJ/mol	288	Not Specified	[N/A]	
56.4 kJ/mol	405	Not Specified	[N/A]	
54.6 kJ/mol	428	Not Specified	[N/A]	
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)				
33.317 kJ/mol	247.86	Adiabatic Calorimetry	[N/A]	
Heat Capacity (C_p)				
Data available from 10 K to 370 K	10 - 370	Adiabatic Calorimetry	[1]	
Viscosity				
No experimental data available	N/A	N/A	N/A	

Experimental Protocols

Detailed methodologies for the determination of key thermodynamic properties of **1-decanethiol** are outlined below. These protocols are based on established experimental techniques for alkanethiols and similar organic liquids.

Vapor Pressure Determination

The vapor pressure of **1-decanethiol** can be determined using a static or dynamic method. A common approach is the static method, which involves the following steps:

- **Sample Preparation:** A purified sample of **1-decanethiol** is degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.
- **Apparatus:** A static apparatus consists of a temperature-controlled sample cell connected to a pressure measuring device (e.g., a capacitance manometer). The system is evacuated to a high vacuum.
- **Measurement:** The degassed sample is introduced into the sample cell. The cell is then immersed in a thermostat maintained at a constant temperature. The system is allowed to reach equilibrium, at which point the pressure reading from the manometer corresponds to the vapor pressure of the sample at that temperature.
- **Data Collection:** The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the enthalpy of vaporization.^[2] The protocol is as follows:

- **Sample Preparation:** A small, accurately weighed amount of **1-decanethiol** (typically a few milligrams) is placed in a volatile sample pan. The pan has a pinhole lid to allow for vapor to escape during the experiment.
- **Instrument Setup:** The DSC instrument is calibrated for temperature and enthalpy using standard reference materials. An empty, sealed pan is used as a reference.

- **Measurement:** The sample and reference pans are placed in the DSC cell. The temperature is ramped up at a constant rate. As the sample reaches its boiling point, it starts to vaporize, resulting in an endothermic heat flow that is detected by the instrument.
- **Data Analysis:** The enthalpy of vaporization is determined by integrating the area of the endothermic peak on the heat flow versus temperature curve.^[2]

Heat Capacity (Cp) Determination by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for determining the heat capacity of liquids over a wide range of temperatures.^[1]

- **Calorimeter Preparation:** The adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings, is cooled to the starting temperature (e.g., 10 K).
- **Sample Loading:** A known mass of **1-decanethiol** is hermetically sealed in the sample vessel of the calorimeter.
- **Measurement:** A measured amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature increase is carefully measured. The system is allowed to reach thermal equilibrium after each energy input.
- **Calculation:** The heat capacity is calculated from the amount of energy supplied and the corresponding temperature rise, after correcting for the heat capacity of the sample vessel. This process is repeated incrementally over the desired temperature range.

Density Determination

The density of liquid **1-decanethiol** can be measured using a pycnometer or a vibrating tube densimeter.

- **Pycnometer Method:**
 - The mass of a clean, dry pycnometer of a known volume is determined.

- The pycnometer is filled with **1-decanethiol**, ensuring no air bubbles are present, and its mass is measured again.
- The temperature of the sample is recorded.
- The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
- Vibrating Tube Densitometer:
 - The instrument is calibrated using fluids of known density.
 - A small sample of **1-decanethiol** is introduced into the U-shaped vibrating tube.
 - The instrument measures the oscillation frequency of the tube, which is related to the density of the sample. The density is then automatically calculated and displayed.

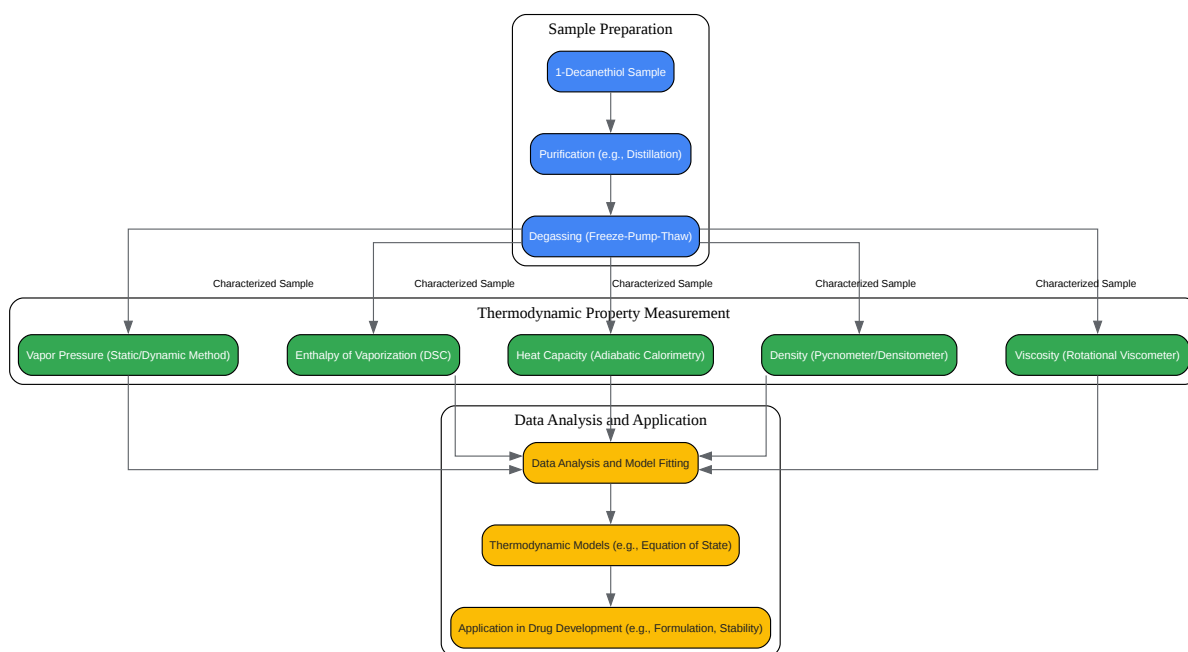
Viscosity Determination using a Rotational Viscometer

While specific experimental data for the viscosity of **1-decanethiol** is not readily available, the following general procedure using a rotational viscometer can be applied. The viscosity of **1-decanethiol** is expected to decrease with increasing temperature, a trend observed for other long-chain alkanes.

- Instrument and Spindle Selection: A rotational viscometer is chosen, and a spindle appropriate for the expected viscosity of the liquid is selected.
- Sample Preparation: A sufficient volume of **1-decanethiol** is placed in a temperature-controlled sample container.
- Measurement: The spindle is immersed in the liquid to a specified depth. The viscometer is set to a specific rotational speed, and the torque required to rotate the spindle is measured.
- Calculation: The instrument's software or calibration charts are used to convert the torque reading into a dynamic viscosity value in units such as mPa·s or cP. Measurements can be repeated at different temperatures to determine the temperature dependence of viscosity.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the experimental determination of the thermodynamic properties of **1-decanethiol**.



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Caption: Workflow for the determination and application of **1-decanethiol**'s thermodynamic properties.

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References

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- 2. 1-Undecanethiol (CAS 5332-52-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
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